![molecular formula C18H25N3O3S B297641 4-(4-isobutoxy-3-methoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B297641.png)
4-(4-isobutoxy-3-methoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-isobutoxy-3-methoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPTH6, and it belongs to the class of thioxo-pyrimidine carboxamide derivatives.
Wirkmechanismus
The mechanism of action of CPTH6 involves the inhibition of histone acetyltransferases (HATs). HATs are enzymes that catalyze the acetylation of histone proteins, which play a crucial role in gene expression. By inhibiting HATs, CPTH6 can regulate gene expression and prevent the growth of cancer cells. Additionally, CPTH6 can reduce inflammation by inhibiting the acetylation of NF-κB, a transcription factor that plays a role in inflammation.
Biochemical and Physiological Effects:
CPTH6 has been shown to have several biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, CPTH6 has been found to have antioxidant properties, which can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPTH6 in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, CPTH6 has been found to be stable under various conditions, which makes it a reliable compound for use in experiments. However, one limitation of using CPTH6 is its cost, as it is a relatively expensive compound.
Zukünftige Richtungen
There are several future directions for the study of CPTH6. One potential direction is the development of CPTH6 analogs with improved properties, such as increased potency or reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of CPTH6 and its potential applications in treating various diseases. Finally, the use of CPTH6 in combination with other compounds is an area of future research, as it may lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
The synthesis of CPTH6 involves the reaction of 4-(4-isobutoxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester with Lawesson's reagent. The reaction takes place in the presence of triethylamine and dichloromethane solvent. The resulting product is then purified using column chromatography to obtain CPTH6 in high purity.
Wissenschaftliche Forschungsanwendungen
CPTH6 has been shown to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. CPTH6 has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, CPTH6 has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
Produktname |
4-(4-isobutoxy-3-methoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide |
---|---|
Molekularformel |
C18H25N3O3S |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
4-[3-methoxy-4-(2-methylpropoxy)phenyl]-N,6-dimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H25N3O3S/c1-10(2)9-24-13-7-6-12(8-14(13)23-5)16-15(17(22)19-4)11(3)20-18(25)21-16/h6-8,10,16H,9H2,1-5H3,(H,19,22)(H2,20,21,25) |
InChI-Schlüssel |
QSASNKJPEAKUAN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC(C)C)OC)C(=O)NC |
Kanonische SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC(C)C)OC)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.